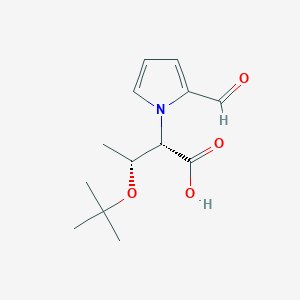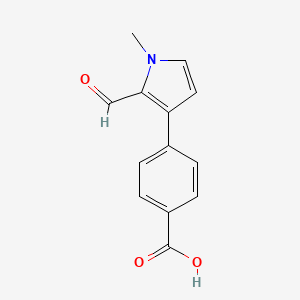
(2S,3R)-3-(tert-Butoxy)-2-(2-formyl-1H-pyrrol-1-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-3-(tert-Butoxy)-2-(2-formyl-1H-pyrrol-1-yl)butanoic acid is a complex organic compound that features a pyrrole ring, a formyl group, and a tert-butoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(tert-Butoxy)-2-(2-formyl-1H-pyrrol-1-yl)butanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting with a precursor such as 2,5-dimethoxytetrahydrofuran, the pyrrole ring can be formed through a Paal-Knorr synthesis.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction using reagents like DMF and POCl3.
Addition of the tert-Butoxy Group: The tert-butoxy group can be added through a nucleophilic substitution reaction using tert-butyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Tert-butyl alcohol, various nucleophiles
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Replacement of the tert-butoxy group with other functional groups.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies to understand the interaction of pyrrole-containing compounds with biological systems.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural properties.
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of (2S,3R)-3-(tert-Butoxy)-2-(2-formyl-1H-pyrrol-1-yl)butanoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
(2S,3R)-3-(tert-Butoxy)-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid: Similar structure but with a propanoic acid group instead of butanoic acid.
(2S,3R)-3-(tert-Butoxy)-2-(2-formyl-1H-pyrrol-1-yl)pentanoic acid: Similar structure but with a pentanoic acid group instead of butanoic acid.
属性
分子式 |
C13H19NO4 |
|---|---|
分子量 |
253.29 g/mol |
IUPAC 名称 |
(2S,3R)-2-(2-formylpyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
InChI |
InChI=1S/C13H19NO4/c1-9(18-13(2,3)4)11(12(16)17)14-7-5-6-10(14)8-15/h5-9,11H,1-4H3,(H,16,17)/t9-,11+/m1/s1 |
InChI 键 |
YJCFCCZFKDZOHQ-KOLCDFICSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)O)N1C=CC=C1C=O)OC(C)(C)C |
规范 SMILES |
CC(C(C(=O)O)N1C=CC=C1C=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B13221326.png)



![1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one](/img/structure/B13221354.png)
![3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13221355.png)
![(2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid](/img/structure/B13221359.png)


![2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride](/img/structure/B13221373.png)


![Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate](/img/structure/B13221386.png)
![4-{[(Butan-2-yl)amino]methyl}benzonitrile](/img/structure/B13221389.png)
